tert-Butyl 2-bromo-6-fluorobenzylcarbamate
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Overview
Description
tert-Butyl 2-bromo-6-fluorobenzylcarbamate: is a chemical compound with the molecular formula C12H16BrFNO2 It is a derivative of benzylcarbamate, where the benzyl group is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-6-fluorobenzylcarbamate typically involves the reaction of 2-bromo-6-fluorobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromo-6-fluorobenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed:
Substitution Reactions: Products include substituted benzylcarbamates with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxides or dehalogenated compounds.
Hydrolysis: Products include 2-bromo-6-fluorobenzylamine and carbon dioxide.
Scientific Research Applications
Chemistry: tert-Butyl 2-bromo-6-fluorobenzylcarbamate is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of halogenated benzylcarbamates on biological systems. It serves as a model compound to investigate the interactions of halogenated aromatic compounds with biological molecules.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the production of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-6-fluorobenzylcarbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form halogen bonds with target molecules, influencing their activity. The carbamate group can interact with enzymes or receptors, modulating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- tert-Butyl 2-bromo-4-fluorobenzylcarbamate
- tert-Butyl 2-chloro-6-fluorobenzylcarbamate
- tert-Butyl 2-bromo-6-chlorobenzylcarbamate
Comparison: tert-Butyl 2-bromo-6-fluorobenzylcarbamate is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl ring. This unique substitution pattern imparts distinct chemical properties, such as reactivity and stability, compared to other similar compounds. The presence of both bromine and fluorine atoms enhances its potential for forming halogen bonds, making it a valuable compound in various applications.
Biological Activity
Tert-Butyl 2-bromo-6-fluorobenzylcarbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain kinases involved in cancer progression. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H14BrFNO2
- Molecular Weight : 303.15 g/mol
- CAS Number : 1250998-21-0
- Structure : The compound features a bromine atom and a fluorine atom, which are critical for its biological activity.
This compound primarily acts as an inhibitor of the c-Met signaling pathway. c-Met is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, survival, and migration. Dysregulation of c-Met signaling is implicated in several cancers, making it a target for therapeutic intervention.
- Inhibition of Kinase Activity : The compound has been shown to inhibit the autophosphorylation of c-Met, thereby blocking downstream signaling pathways that lead to tumor growth and metastasis .
- Anti-Tumor Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines expressing high levels of c-Met .
Biological Activity Data
Case Study 1: In Vitro Analysis
A study conducted on various cancer cell lines (e.g., colorectal and lung cancer) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to the compound's ability to inhibit c-Met signaling, leading to increased apoptosis rates compared to untreated controls.
Case Study 2: In Vivo Efficacy
In xenograft mouse models implanted with human tumors, administration of this compound resulted in a marked decrease in tumor volume over four weeks. The study indicated that the compound not only inhibited tumor growth but also reduced metastatic spread to lymph nodes and distant organs .
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-6-fluorophenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-9(13)5-4-6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXADWBYYBQYPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC=C1Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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